molecular formula C5H12N2O B12947106 2-Butanamine, N-methyl-N-nitroso-

2-Butanamine, N-methyl-N-nitroso-

Cat. No.: B12947106
M. Wt: 116.16 g/mol
InChI Key: KIMBQUZZWKLOBT-UHFFFAOYSA-N
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Description

Overview of N-Nitrosamines as a Class of Organic Compounds

N-Nitrosamines are a class of organic compounds characterized by the functional group R₂N-N=O, where R is typically an alkyl or aryl group. antteknik.com This structure consists of a nitroso group (NO⁺) attached to an amine. antteknik.com The core of N-nitrosamines, C₂N₂O, has a planar structure. antteknik.com These compounds are generally formed through the reaction of a secondary or tertiary amine with a nitrosating agent like nitrous acid, which can be formed from nitrites. antteknik.comnih.gov The formation of N-nitrosamines can be enhanced by high temperatures and high acidity. nih.gov

Many N-nitrosamines are known for their carcinogenic properties, with some being classified as probable human carcinogens. acs.orgnih.govontosight.ai Their carcinogenicity often results from metabolic activation in the body, which can lead to the formation of reactive species that can damage DNA. nih.govontosight.ai N-nitrosamines can be found in various products and environments, including food, water, tobacco products, and as contaminants in some pharmaceuticals. nih.govontosight.aimdpi.com The study of their structure, reactivity, and detection is an ongoing area of chemical research. acs.orgnih.gov

Nomenclature and Structural Characteristics of 2-Butanamine, N-methyl-N-nitroso- (N-Nitroso-N-methyl-n-butylamine, NMBA)

The chemical compound with the systematic name 2-Butanamine, N-methyl-N-nitroso-, is more commonly known by various synonyms, including N-Nitroso-N-methyl-n-butylamine (NMBA). nih.govnist.gov Other names include N-butyl-N-methylnitrosamine, N-methyl-N-nitrosobutylamine, and methylbutylnitrosamine. nih.govnist.govcymitquimica.com Its IUPAC name is N-butyl-N-methylnitrous amide. nih.govsynzeal.com

The structure of NMBA features a central nitrogen atom bonded to a methyl group, a normal butyl (n-butyl) group, and a nitroso group (-N=O). The presence of the nitroso group attached to the amine nitrogen defines it as an N-nitrosamine. nih.govacs.org

Below is a table summarizing the key identifiers and properties of N-Nitroso-N-methyl-n-butylamine.

PropertyValueSource(s)
CAS Number 7068-83-9 nih.govsigmaaldrich.com
Molecular Formula C₅H₁₂N₂O nih.govnist.govsigmaaldrich.com
Molecular Weight 116.16 g/mol nih.govcymitquimica.comsigmaaldrich.com
Physical Form Liquid nih.govsigmaaldrich.com
Density 0.93 g/mL sigmaaldrich.com
Boiling Point 193.6 °C nih.gov
SMILES String CCCCN(C)N=O sigmaaldrich.com
InChI Key PKTSCJXWLVREKX-UHFFFAOYSA-N nist.govsigmaaldrich.com

Significance and Academic Relevance of Studying N-Nitroso-N-methyl-N-butylamine

The study of N-Nitroso-N-methyl-n-butylamine holds considerable significance in the fields of chemistry and toxicology. NMBA is primarily used as a research chemical. osha.gov Its investigation contributes to the broader understanding of the mechanisms of carcinogenicity of N-nitrosamines. osha.gov

Furthermore, NMBA has been identified as an N-nitroso derivative of a secondary amine impurity present in the drug substance valsartan. veeprho.com This has made it a crucial reference material for the development and validation of analytical methods in the pharmaceutical industry. veeprho.com The detection and quantification of trace levels of nitrosamine (B1359907) impurities like NMBA are essential for ensuring the quality and safety of medicinal products, as mandated by regulatory agencies such as the FDA and EMA. veeprho.comfrontiersin.org The presence of N-nitrosamines like N-nitroso-N-methyl-4-aminobutyric acid (NMBA) and N-nitrosodimethylamine (NDMA) in some drug products has led to market recalls and highlighted the importance of this area of research. mdpi.comfrontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

N-butan-2-yl-N-methylnitrous amide

InChI

InChI=1S/C5H12N2O/c1-4-5(2)7(3)6-8/h5H,4H2,1-3H3

InChI Key

KIMBQUZZWKLOBT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)N=O

Origin of Product

United States

Chemical Reactivity and Degradation Pathways of N Nitroso N Methyl N Butylamine

Photolytic Degradation Mechanisms

Ultraviolet (UV) irradiation is a significant driver of N-nitrosamine degradation. The photolytic process is initiated by the absorption of photons, which excites the molecule and can lead to the cleavage of the N-N bond. nih.gov The specific mechanisms and outcomes of photolysis are influenced by factors such as the wavelength of light and the chemical environment.

Wavelength Dependence and Quantum Yields of Decomposition

The efficiency and products of the photodecomposition of N-nitrosamines are dependent on the wavelength of the incident light. sfu.ca For instance, studies on N-nitrosodimethylamine (NDMA), a representative N-nitrosamine, show absorption peaks at approximately 228 nm and 350 nm. nih.gov The quantum yield, which measures the efficiency of a photochemical process, varies with both wavelength and the pH of the solution.

For NDMA, the quantum yield of decomposition is relatively constant at approximately 0.3 in an acidic to neutral pH range (pH 2-8). nih.govacs.org However, this efficiency drops sharply to below 0.1 in alkaline conditions (pH 8-9) and continues to decrease as alkalinity increases. nih.govacs.org This pH dependence suggests a change in the dominant decomposition pathway from the protonated excited state to the neutral excited state at higher pH values. acs.org The wavelength of excitation can also determine the final products; irradiation at 253.7 nm primarily causes the elimination of HNO, whereas light above 290 nm leads to the formation of amidoximes. sfu.ca

CompoundWavelength (nm)pHQuantum Yield (Φ)Reference
N-Nitrosodimethylamine (NDMA)Not Specified2-8~0.3 nih.govacs.org
N-Nitrosodimethylamine (NDMA)Not Specified>9<0.1 nih.govacs.org
N-Nitrosodimethylamine (NDMA)22870.13 nih.gov
N-Nitrosodimethylamine (NDMA)253.770.24 nih.gov

Formation of Reactive Intermediates (e.g., Aminium Radicals, NO species)

Upon absorption of UV light, the primary photochemical event for N-nitrosamines is the homolytic cleavage of the N-N bond. nih.govnih.gov This bond scission results in the formation of highly reactive intermediates, namely an aminium radical and a nitric oxide (NO) radical. nih.govnih.govacs.org

In acidic conditions, the reactions are dominated by the reactivity of the aminium radical produced during photolysis. nih.govacs.org For N-Nitroso-N-methyl-N-butylamine, studies using electron spin resonance (ESR) spectroscopy have confirmed that hydroxyl radicals can react with the parent compound to generate nitric oxide. nih.gov The formation of these radical species is a critical step that initiates a cascade of secondary reactions, leading to the final degradation products. nih.gov The aminium radical is believed to originate from the lowest excited singlet state of the nitrosamine (B1359907). sfu.ca

Chemical Decomposition in Aqueous and Organic Media

N-Nitroso-N-methyl-N-butylamine can also degrade through chemical pathways, including hydrolysis and thermal decomposition. The stability of the compound is significantly influenced by the properties of the medium, such as pH and temperature.

Stability and Hydrolytic Pathways Across Different pH Regimes

N-nitrosamines exhibit varying stability across the pH spectrum. Generally, they are more persistent in neutral and alkaline aqueous solutions compared to acidic conditions. acs.orgnih.gov N-Nitrosodibutylamine, a related compound, is reported to be stable for over two weeks in neutral or alkaline aqueous solutions when protected from light, but it decomposes more readily in acidic solutions. nih.gov

In acidic environments (pH 1-2), N-nitrosamines can undergo protolytic denitrosation. nih.gov This reaction involves the protonation of the nitrosamine, followed by nucleophilic attack, which cleaves the N-N bond and yields the corresponding secondary amine. nih.gov The rate of this acid-catalyzed hydrolysis can be enhanced by the presence of certain nucleophiles. nih.gov Conversely, under alkaline conditions, hydrolysis can also occur, though often through different mechanisms that may involve attack on other parts of the molecule. rsc.org

Thermal Decomposition Characteristics

When subjected to high temperatures, N-Nitroso-N-methyl-N-butylamine undergoes thermal decomposition. The process typically results in the emission of toxic fumes containing nitrogen oxides (NOx). nih.gov The combustion products also include carbon oxides. scbt.com The inherent instability of the N-N bond in many N-nitroso compounds contributes to their potential for energetic decomposition upon heating. scbt.com Studies on the thermal decomposition of related compounds, such as N-nitrosopiperazine, show that the degradation follows Arrhenius temperature dependence, indicating a predictable relationship between temperature and the rate of decomposition. researchgate.net

Transnitrosation Reactions and Intermolecular Nitroso Transfer

Transnitrosation is a chemical reaction wherein the nitroso group (–NO) is transferred from a nitrosamine to another amine or nucleophile. nih.govrsc.org This intermolecular transfer is a significant reaction pathway for N-nitrosamines.

Electrophilic and Nucleophilic Reactions Involving the Nitroso Group

The nitroso group (–N=O) is a critical functional group that dictates the reactivity of N-nitrosamines like N-Nitroso-N-methyl-N-butylamine. Its electronic structure allows it to react with both electrophiles and nucleophiles.

Reactions with Electrophiles: N-nitrosamines can react with various electrophiles through the oxygen atom of the nitroso group. This oxygen atom acts as a nucleophilic center, leading to the formation of O-substituted hydroxydiazenium salts. Common electrophiles used in these reactions include alkylating agents such as trialkyloxonium salts, dimethyl sulfate, and alkyl fluorosulfonates. The resulting alkoxydiazenium salts are themselves electrophilic and can undergo further reactions. For instance, O-alkylation of a nitrosamine produces an alkoxydiazenium salt, which can then be attacked by a nucleophile, often resulting in the recovery of the parent nitrosamine.

Mechanisms for the acceleration of N-nitrosamine formation can also be facilitated by electrophiles. This can occur through several pathways, including the coordination of nitrite (B80452) by carbon electrophiles to create activated O-bound species (E-O-NO) that can readily perform N-nitrosation.

Reactions with Nucleophiles: The nitroso-nitrogen in N-nitrosamines is weakly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to many of its degradation and transformation pathways.

Organometallic Reagents: Strong nucleophiles like organolithium and Grignard reagents attack the nitroso-nitrogen. This initially forms an unstable oxyhydrazine intermediate, which can then undergo elimination to yield either a hydrazone or an azomethine imine.

Hydroxyl Radicals: In aqueous environments, hydroxyl radicals (HO•) can initiate the degradation of N-nitrosamines. Quantum mechanical calculations show that for N-nitrosodimethylamine (NDMA), HO• can add to the nitrosyl nitrogen. Although this initial addition is not thermodynamically favored, the resulting alkoxyl radical can undergo further reactions. For N-Nitroso-N-methyl-N-butylamine, potential degradation pathways involve the abstraction of a hydrogen atom from the alkyl chains by hydroxyl radicals. Studies have shown that hydroxyl radicals react with N-Nitroso-N-methyl-N-butylamine, leading to the generation of nitric oxide (NO), which plays a significant role in its activation mechanism.

Other Nucleophiles: Denitrosation, the removal of the nitroso group, can occur under acidic conditions and is accelerated by the presence of nucleophiles such as bromide, thiocyanate, and thiourea. The proposed mechanism involves the protonation of the amine nitrogen, followed by nucleophilic attack on the nitroso-nitrogen. Additionally, the nitroso group can be transferred from N-nitrososulfonamides to nucleophiles like thiolate ions.

The reactivity of various N-nitrosamines with common reagents has been extensively studied, revealing different reactivity patterns depending on the class of the nitrosamine (e.g., N,N-dialkylnitrosamines vs. N,N-diphenylnitrosamine).

Table 1: Summary of Reactions Involving the Nitroso Group
Reaction TypeReactantSite of Attack on Nitroso GroupInitial Product
Electrophilic AttackAlkylating Agents (e.g., Trialkyloxonium salts)OxygenO-substituted hydroxydiazenium salt
Nucleophilic AttackOrganolithium/Grignard ReagentsNitrogenOxyhydrazine
Nucleophilic AttackHydroxyl Radical (HO•)NitrogenAlkoxyl radical
Nucleophilic AttackThiolate ionsNitrogenNitrosothiol

Isomerization Phenomena in N-Nitroso Compounds

A key structural feature of N-nitroso compounds, including N-Nitroso-N-methyl-N-butylamine, is the phenomenon of geometric isomerism due to restricted rotation around the nitrogen-nitrogen (N-N) bond.

This restricted rotation arises because of the partial double-bond character of the N-N bond, which is a consequence of resonance involving a zwitterionic form. This creates a significant energy barrier to rotation, leading to the existence of two distinct and stable planar rotamers when the alkyl

Advanced Analytical and Spectroscopic Characterization of N Nitroso N Methyl N Butylamine

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are fundamental for the separation of NMBA from complex sample matrices prior to its detection and quantification. Both gas and liquid chromatography are widely employed for this purpose.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a well-established technique for the analysis of volatile nitrosamines like NMBA. osha.govgoogle.com Methodologies often involve either headspace GC or direct liquid injection.

Headspace GC: This technique is suitable for the analysis of volatile nitrosamines. restek.com It involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC system. Headspace GC-MS methods have been developed and validated for the quantification of nitrosamine (B1359907) impurities in various drug products. researchgate.net

Direct Liquid Injection: This approach involves the direct injection of a liquid sample into the GC system. restek.com While simpler than headspace analysis, it can introduce more of the sample matrix into the system, potentially leading to interferences. restek.com Therefore, methods often recommend the use of GC coupled with tandem mass spectrometry (GC-MS/MS) to mitigate these effects. restek.comrestek.com

The primary approach for analyzing nitrosamines has traditionally been sample extraction followed by GC-MS analysis, often utilizing a triple quadrupole mass detector. basciences.com However, a critical consideration for GC-based methods is the potential for thermal degradation of certain compounds, which can lead to the artificial formation of nitrosamines at the high temperatures used in the GC injection port and oven. basciences.com

Liquid Chromatography (LC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Liquid chromatography (LC) and its high-performance counterpart, UHPLC, have become indispensable for the analysis of a wide range of nitrosamines, including those that are less volatile or thermally labile. shimadzu.comrsc.org These techniques offer a powerful alternative to traditional GC methods. rsc.org

LC methods for nitrosamine analysis typically employ reversed-phase chromatography with a C18 column. thermofisher.comlcms.cz The separation is achieved by using a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like methanol. thermofisher.comlcms.cz

UHPLC systems, which operate at higher pressures than conventional LC systems, allow for the use of smaller particle-sized columns, resulting in faster analysis times and improved resolution. shimadzu.comlcms.cz Several LC-MS/MS methods have been developed for the simultaneous determination of multiple nitrosamines, including NMBA, in various matrices. shimadzu.comlcms.cz

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry is the cornerstone of sensitive and selective detection and identification of nitrosamines. It is almost always coupled with a chromatographic separation technique (GC or LC).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the confident identification and structural elucidation of compounds. fda.gov This capability allows for the differentiation of analytes from isobaric interferences, which are molecules that have the same nominal mass but different elemental compositions. fda.govthermofisher.com

Orbitrap and Time-of-Flight (TOF) Analyzers: Orbitrap and TOF mass spectrometers are two of the most common types of HRMS instruments used for nitrosamine analysis. lcms.czfda.gov The Q Exactive Plus Orbitrap mass spectrometer, for example, can achieve high resolution and accurate mass measurements, making it suitable for resolving analytes from interfering compounds. thermofisher.com Similarly, Quadrupole Time-of-Flight (Q-TOF) systems enhance mass accuracy, sensitivity, and speed, which are critical for both qualitative and quantitative analyses. lcms.cz The FDA has utilized LC-HRMS methods, including those with Orbitrap technology, for the analysis of nitrosamines in various pharmaceuticals. fda.gov

HRMS is particularly valuable for its ability to perform retrospective analysis of data and for its high sensitivity in full MS acquisition mode. fda.gov

Tandem Mass Spectrometry (MS/MS) and Triple Quadrupole (QQQ) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of nitrosamine analysis. This technique involves the selection of a specific precursor ion, its fragmentation, and the detection of one or more product ions. This process, often performed on a triple quadrupole (QQQ) mass spectrometer, is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). thermofisher.comnih.gov

The use of SRM allows for highly selective and sensitive detection, even in complex matrices. thermofisher.com LC-MS/MS methods using a triple quadrupole mass spectrometer are widely employed for the quantification of various nitrosamine impurities. thermofisher.comlcms.czlcms.cz For instance, the TSQ Quantis triple stage quadrupole mass spectrometer has been used for the simultaneous determination of ten nitrosamine impurities. thermofisher.com

The optimization of MS/MS parameters, such as collision energies, is crucial for achieving the best sensitivity. thermofisher.com

Ionization Techniques and Their Efficacy

The choice of ionization technique is critical for the successful analysis of nitrosamines by mass spectrometry. The most commonly used techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for a wide range of compounds, including many nitrosamines. mac-mod.comnih.gov It has been used in LC-MS analysis of these compounds. mac-mod.com However, ESI can be susceptible to ion suppression from the sample matrix, which can affect analytical results. mac-mod.comcambrex.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is often preferred for the analysis of less polar compounds and has shown to provide better sensitivity for many nitrosamines compared to ESI. mac-mod.comthermofisher.comcambrex.com For example, in the analysis of ten nitrosamine impurities, APCI provided the desired sensitivity for all of them, whereas ESI was only suitable for a few. thermofisher.com APCI is frequently used in positive ionization mode for the analysis of nitrosamines. shimadzu.comlcms.czlcms.cz

Electron Ionization (EI): EI is a classic ionization technique used in GC-MS. nih.gov While it is a "hard" ionization technique that can cause significant fragmentation, it is effective for the analysis of many volatile nitrosamines. thermofisher.comnih.gov To minimize excessive fragmentation of labile compounds like nitrosamines, a "softer" EI can be achieved by reducing the electron energy, for example, from the standard 70 eV to 40 eV. thermofisher.com

Table 1: Chromatographic Methods for N-Nitroso-N-methyl-N-butylamine Analysis

Technique Methodology Key Features References
Gas Chromatography (GC) Headspace GC Suitable for volatile nitrosamines. restek.comresearchgate.net
Direct Liquid Injection Simpler than headspace but may introduce more matrix. restek.com
Liquid Chromatography (LC) / Ultra-High Performance Liquid Chromatography (UHPLC) Reversed-phase with C18 column Versatile for a wide range of nitrosamines. thermofisher.comlcms.cz
Gradient elution Enables separation of multiple nitrosamines in a single run. thermofisher.comlcms.cz
UHPLC Faster analysis and improved resolution. shimadzu.comlcms.cz

Table 2: Mass Spectrometry Techniques for N-Nitroso-N-methyl-N-butylamine Analysis

Technique Analyzer/Mode Key Features References
High-Resolution Mass Spectrometry (HRMS) Orbitrap, Time-of-Flight (TOF) Accurate mass measurement, structure elucidation, resolves isobaric interferences. lcms.czfda.govthermofisher.com
Tandem Mass Spectrometry (MS/MS) Triple Quadrupole (QQQ) / Selected Reaction Monitoring (SRM) Enhanced selectivity and sensitivity, ideal for quantification in complex matrices. thermofisher.comlcms.czlcms.cznih.gov
Ionization Techniques Electrospray Ionization (ESI) Soft ionization, but susceptible to matrix effects. mac-mod.comnih.gov
Atmospheric Pressure Chemical Ionization (APCI) Often provides better sensitivity for nitrosamines than ESI. mac-mod.comthermofisher.comcambrex.com
Electron Ionization (EI) Used in GC-MS; can be "softened" by reducing electron energy for labile compounds. thermofisher.comnih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of N-nitroso compounds.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For N-nitrosamines, the N-N=O group presents characteristic absorption bands. ijpsjournal.com In the vapor phase, these compounds exhibit distinct spectral features. Generally, N-nitrosamines show two primary absorption bands corresponding to N=O stretching vibrations. One band appears in the range of 1486–1408 cm⁻¹, attributed to non-associated molecules. pw.edu.pl Another strong or medium-strength broad band with multiple peaks is observed between 1346–1265 cm⁻¹ and 1321–1292 cm⁻¹, which is considered typical for associated nitrosamines. pw.edu.pl Furthermore, a strong band between 1106 and 1052 cm⁻¹ is assigned to the N-N stretching vibrations of the >N-N=O group. pw.edu.pl

Density Functional Theory (DFT) calculations have been employed to predict the IR spectra of various nitrosamines, including N-nitrosodibutylamine and N-nitrosomethylethylamine, providing theoretical templates that correlate well with experimental data. dtic.milresearchgate.net These computational models aid in the interpretation of complex spectra and enhance the reliability of functional group identification. dtic.mil

Table 1: Characteristic IR Absorption Bands for N-Nitrosamines
Vibrational ModeFrequency Range (cm⁻¹)Description
N=O Stretch (Non-associated)1486–1408Characteristic of free N=O group. pw.edu.pl
N=O Stretch (Associated)1346–1265 and 1321–1292Broad band, typical for associated molecules. pw.edu.pl
N-N Stretch1106–1052Strong absorption from the N-N bond in the nitroso group. pw.edu.pl

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including N-nitrosamines. A key feature of asymmetrically substituted N-nitrosamines is the existence of rotamers due to restricted rotation around the N-N bond. acanthusresearch.com This phenomenon arises from the partial double-bond character of the N-N bond, leading to cis (Z) and trans (E) isomers that can often be distinguished by NMR. acanthusresearch.com

For instance, the ¹H NMR spectrum of an N-nitrosamine can show distinct signals for the protons on the carbons alpha to the nitroso group for each rotamer. acanthusresearch.com Similarly, ¹³C NMR spectroscopy is highly sensitive to the stereochemical environment, with the chemical shifts of the alpha-carbons differing significantly between the syn and anti conformations relative to the nitroso-oxygen. cdnsciencepub.com

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the nitroso group. The chemical shifts for the nitrogen in the C-Nitroso group can span a wide range, from approximately 418 to 913 ppm. researchgate.net The significant difference in the chemical shift anisotropy between monomeric and dimeric nitroso species further highlights the utility of solid-state ¹⁵N NMR in characterizing these compounds. acs.org

Method Development and Validation Considerations for Trace Analysis

The detection and quantification of N-nitrosamines at trace levels present significant analytical challenges due to their potent carcinogenicity and the low regulatory limits. ijpsjournal.comregulations.gov

Achieving low limits of detection (LOD) and quantitation (LOQ) is paramount for monitoring N-nitrosamines. regulations.govyoutube.com Regulatory guidelines often require LOQs in the parts-per-billion (ppb) range. regulations.gov For some pharmaceutical products, the LOQ should be at or below 0.03 ppm. regulations.govyoutube.com

Several strategies are employed to reach these low levels:

Highly Sensitive Detectors: Mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC) is the preferred technique. ijpsjournal.comresearchgate.net The Thermal Energy Analyzer (TEA) is a highly selective detector for N-nitroso compounds. osha.gov High-resolution mass spectrometry (HRMS) offers excellent selectivity and sensitivity. researchgate.netsyr.edu

Sample Preparation and Pre-concentration: Solid-phase extraction (SPE) is a common technique to extract and pre-concentrate nitrosamines from the sample matrix, thereby increasing their concentration before analysis. usp.orgresearchgate.net This is particularly useful for complex matrices like pharmaceutical formulations and food products. usp.orgsciex.com

Optimized Chromatographic Conditions: Careful selection of the chromatographic column and mobile phase is crucial for separating the target nitrosamines from interfering matrix components. researchgate.net

Use of Internal Standards: Isotopically labeled internal standards, such as NDMA-d6, are often used to compensate for matrix effects and variations in extraction recovery, leading to more accurate and precise quantification. researchgate.netpmda.go.jp

Table 2: Examples of Achieved Detection and Quantitation Limits for Nitrosamines
Analytical MethodMatrixAnalyteLODLOQReference
LC-MS/MSRifampin and RifapentineNDMA and NDEA0.025 ppb- researchgate.net
UHPLC-HRMSWaterVarious Nitrosamines0.4-12 ng/L- researchgate.net
LC-MS/MSTelmisartanSix Nitrosamines-0.004 ppm bohrium.com
UHPLC-Q-TOF-MSFood ProductsSeven Nitrosamines0.0005–2 ng/mL (liquid), 2–5 ng/g (solid)- researchgate.net

A significant challenge in nitrosamine analysis is the potential for their artifactual formation during sample handling and analysis. ijpsjournal.com This can occur if precursor amines and nitrosating agents are present in the sample or the analytical system. ijpsjournal.com For example, the hot injector of a gas chromatograph can promote the formation of nitrosamines. ijpsjournal.com

Strategies to mitigate artifactual formation include:

Control of pH: Maintaining appropriate pH conditions during sample preparation can prevent nitrosation reactions.

Use of Inhibitors: The addition of nitrosation inhibitors, such as ascorbic acid or sulfamic acid, can effectively quench nitrosating agents. nih.gov Propyl gallate has also been shown to minimize artifactual formation. rsc.org

Careful Selection of Solvents and Reagents: Solvents like dichloromethane (B109758) have been found to contribute to artifactual nitrosamine formation, necessitating pre-testing of reagents. rsc.org

Optimized Analytical Conditions: Using lower temperatures for GC injectors and employing LC-based methods can reduce the risk of thermal-induced artifactual formation. ijpsjournal.com

Complex matrices, such as pharmaceutical formulations and food, can significantly impact the accuracy of trace-level nitrosamine analysis. ijpsjournal.comsciex.com Matrix components can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. ijpsjournal.com

Approaches to address matrix effects include:

Effective Sample Cleanup: Techniques like SPE and liquid-liquid extraction (LLE) are used to remove interfering matrix components before analysis. usp.orgusp.org

Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample can help to compensate for matrix effects. researchgate.net

Standard Addition Method: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, which can effectively correct for matrix effects. researchgate.net

Use of Appropriate Internal Standards: As mentioned earlier, co-eluting, isotopically labeled internal standards are crucial for correcting matrix-induced signal variations. pmda.go.jpusp.org

Chromatographic Separation: Optimizing the chromatographic method to separate the analytes from co-eluting matrix components is a fundamental strategy. usp.org

Utilization of Reference Standards in Analytical Chemistry

The chemical compound 2-Butanamine, N-methyl-N-nitroso-, also known as N-Nitroso-N-methyl-N-butylamine (NMBA), serves a critical role in analytical chemistry as a highly characterized reference standard. veeprho.com Its primary application lies in the accurate identification and quantification of nitrosamine impurities in various products, most notably in pharmaceuticals. veeprho.comveeprho.com

Reference standards are materials of established purity that are used to calibrate analytical instruments, validate analytical methods, and ensure the quality control of manufactured goods. veeprho.comlgcstandards.com In the context of pharmaceutical production, regulatory bodies such as the United States Pharmacopeia (USP), European Medicines Agency (EMA), and the Japanese Pharmacopoeia (JP) have set stringent limits on the presence of nitrosamines due to their classification as probable human carcinogens. veeprho.comeuropa.eu NMBA reference standards are essential for pharmaceutical companies to comply with these regulations. veeprho.com They are utilized in both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) to establish detection limits and quantify the levels of trace nitroso impurities. veeprho.comveeprho.com

The use of NMBA as a reference standard is particularly relevant in the analysis of drugs like Valsartan, where it can be present as an N-nitroso derivative of a secondary amine. veeprho.com Analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) are frequently employed for the detection of nitrosamines. osha.gov The Thermal Energy Analyzer (TEA) is a highly selective detector often coupled with these chromatographic methods for the specific analysis of N-nitroso compounds. osha.govtandfonline.com

The availability of well-characterized NMBA reference standards, often provided in solutions of known concentration, such as 1.0 mg/ml in methanol, facilitates the development and validation of these sophisticated analytical methods. lgcstandards.comlgcstandards.com These standards are manufactured under rigorous quality systems, such as ISO 17034 and ISO/IEC 17025, ensuring their suitability for regulatory purposes. lgcstandards.comlgcstandards.com A comprehensive Certificate of Analysis accompanies these standards, providing detailed information on their purity and characterization. lgcstandards.comlgcstandards.com

Beyond the pharmaceutical industry, NMBA has been a subject of research in environmental and food safety analysis. schd-shimadzu.comschd-shimadzu.com Its use as a reference material aids in studies investigating the formation and presence of nitrosamines in various matrices. nih.gov

Table of Physicochemical Properties of N-Nitroso-N-methyl-N-butylamine:

PropertyValueSource
IUPAC Name N-butyl-N-methylnitrous amide nih.gov
CAS Number 7068-83-9 sigmaaldrich.com
Molecular Formula C5H12N2O nih.gov
Molecular Weight 116.16 g/mol sigmaaldrich.com
Physical Description Liquid nih.gov
Boiling Point 193.6 °C nih.gov
Density 0.93 g/mL sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Computational Chemistry and Mechanistic Insights into N Nitroso N Methyl N Butylamine

Quantum Chemical Calculations for Energetic and Structural Analysis

Quantum chemical calculations provide a fundamental understanding of the energetic and structural properties of molecules. These methods are instrumental in elucidating reaction mechanisms and predicting the stability of various chemical species. researchgate.netnih.gov

The metabolic activation of N-nitrosamines is a critical step in their biological activity. nih.gov Quantum chemical calculations have been employed to model the reaction profiles of N-nitrosamines, including the initial α-hydroxylation step, which is catalyzed by cytochrome P450 enzymes and is generally a strongly exothermic process. nih.gov

For related non-carcinogenic nitrosamines like N-nitrosomethyl-tert-butylamine (NTBA), the activation profile shows that the formation of the carbenium ion occurs directly and is highly exothermic. frontiersin.orgnih.gov In the case of bis(butan-2-yl)(nitroso)amine (BBNA), another non-carcinogenic analogue, the diazonium ion is significantly more stable due to the positive inductive effect of the aliphatic chains. frontiersin.orgnih.gov The subsequent formation of DNA and water adducts from the carbenium ion are both barrierless reactions. nih.gov These computational studies reveal that for non-carcinogenic molecules, the formation of stable carbocations as intermediates is favored, which then thermodynamically react to form water adducts. frontiersin.orgresearchgate.net

Table 1: Calculated Reaction Free Energies for Adduct Formation

CompoundAdductReaction Free Energy (kcal/mol)
NTBADNA adduct-95.7
NTBAWater adduct-76.3
BBNADNA adduct-116.0
BBNAWater adduct-92.3

This table is based on data from quantum chemical calculations and illustrates the thermodynamics of adduct formation for non-carcinogenic nitrosamine (B1359907) analogues. nih.gov

The conformation and electronic structure of N-nitrosamines play a crucial role in their reactivity. chemrxiv.org Quantum mechanics (QM) modeling can elucidate the differential electrophilic reactivity of their metabolites based on the electronic signature present in the parent molecules. chemrxiv.org

Calculations of the maxima in electrophilic susceptibility on the α-carbon can indicate the propensity for nucleophilic attack, a key step in their metabolic activation. chemrxiv.org For a series of alkyl-nitrosamines, the magnitude of orbital mixing in the Natural Bond Orbital (NBO) basis, which captures hyperconjugation effects, has been estimated to be in the range of 60-80 kcal/mol. chemrxiv.org This value tends to increase with the length of the alkyl chains. chemrxiv.org These computational approaches provide insights into how structural modifications influence the electronic properties and, consequently, the reactivity of N-nitrosamines. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical properties. mdpi.comnih.gov

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. mdpi.com In QSAR studies of N-nitroso compounds, a variety of descriptors are used, including quantum chemical descriptors like the highest occupied molecular orbital (HOMO) energy. mdpi.com Molecules with higher HOMO energy are more reactive as they can donate electrons more easily. mdpi.com

Other descriptors, such as 2D atom pairs, describe the presence and frequency of specific bonds at certain topological distances. mdpi.com For instance, the presence of a C-O bond has been shown to have a negative correlation with the in vivo toxicity of some N-nitroso compounds. mdpi.com The polarizability and ionization potential of the molecules are also important factors influencing their acute oral toxicity. mdpi.com

Table 2: Key Molecular Descriptors in N-Nitroso Compound QSAR Models

Descriptor TypeDescriptionInfluence on Toxicity
Quantum ChemicalHighest Occupied Molecular Orbital (HOMO) EnergyHigher energy correlates with higher reactivity
2D Atom PairsPresence/frequency of specific bonds (e.g., C-O)Can have a negative correlation
PhysicochemicalPolarizabilityInfluences toxicity
PhysicochemicalIonization PotentialInfluences toxicity

This table summarizes key molecular descriptors and their general influence on the toxicity of N-nitroso compounds as determined by QSAR studies. mdpi.com

QSAR models are developed to predict the properties and activities of new or untested compounds. mdpi.comsciforum.net These models are typically built using statistical methods like multiple linear regression (MLR) and are validated both internally and externally to ensure their predictive power. mdpi.com

For N-nitroso compounds, QSAR models have been developed to predict their acute oral toxicity. mdpi.com The best models often incorporate a combination of quantum chemical and other molecular descriptors. mdpi.com These models can achieve good statistical performance, with high correlation coefficients for both the training and test sets. mdpi.com Such predictive models are valuable tools for the preliminary assessment of the toxicity of N-nitroso compounds. mdpi.com

Mechanistic Elucidation through Computational Modeling

Computational modeling provides a framework for understanding the detailed mechanisms of chemical reactions. chemrxiv.orgresearchgate.net For N-nitrosamines, this includes elucidating the pathways of their metabolic activation, which is crucial for understanding their biological effects. researchgate.netnih.gov

The initial step of α-hydroxylation is known to be enzyme-catalyzed and is not the rate-determining step in their activation. nih.gov Computational models have shown that for carcinogenic nitrosamines, the intermediate diazonium ions tend to react under kinetic control to form more stable DNA adducts. frontiersin.orgresearchgate.net In contrast, non-carcinogenic nitrosamines often yield more stable carbocations that react under thermodynamic control, preferentially forming water adducts. frontiersin.orgresearchgate.net These mechanistic insights, derived from computational modeling, are critical for risk assessment and for understanding the structure-activity relationships within the N-nitrosamine class of compounds. researchgate.netnih.gov

Identification of Reactive Intermediates and Reaction Pathways at the Molecular Level

The biological activity of N-nitrosamines is contingent upon their metabolic activation, a process that transforms these relatively stable compounds into highly reactive electrophilic species capable of interacting with cellular macromolecules. researchgate.netsci-hub.se This activation cascade is primarily initiated by cytochrome P450 enzymes in the liver. nih.gov

The generally accepted metabolic activation pathway for aliphatic nitrosamines, such as N-nitroso-N-methyl-N-butylamine, involves several key steps and the formation of distinct reactive intermediates. nih.govnih.gov The initial and rate-limiting step is the enzymatic α-hydroxylation of a carbon atom adjacent to the nitroso group. sci-hub.senih.gov For an unsymmetrical nitrosamine like N-nitroso-N-methyl-N-butylamine, this hydroxylation can occur on either the methyl or the butyl group.

Following α-hydroxylation, the resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes. sci-hub.senih.gov This decomposition proceeds through a series of steps, ultimately generating a highly reactive diazonium ion. researchgate.netnih.gov This diazonium ion is a potent alkylating agent. Depending on its structure and the surrounding environment, the diazonium ion can then lose a molecule of nitrogen (N₂) to form an even more reactive carbocation (also referred to as a carbenium ion). nih.gov

Quantum chemical calculations have been instrumental in mapping out the energy profiles of these reaction pathways and assessing the stability of the intermediates formed. nih.govfrontiersin.org For instance, studies on related nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine (NPIP) show that the formation of the diazonium ion and its subsequent reaction with nucleophiles like DNA are key events. nih.gov In the case of N-nitrosomethyl-tert-butylamine (NTBA), computational studies suggest that the formation of a stable tertiary carbocation is so favorable that the diazonium ion may not even exist as a distinct intermediate. nih.govfrontiersin.org

The specific pathway for N-nitroso-N-methyl-N-butylamine would lead to the formation of either a methyldiazonium ion and butanal (from α-hydroxylation on the butyl chain) or a butyldiazonium ion and formaldehyde (B43269) (from α-hydroxylation on the methyl chain). These diazonium ions, or the corresponding carbocations, are the ultimate reactive species responsible for alkylating biological macromolecules.

Table 1: Key Reactive Intermediates in the Metabolic Activation of N-Nitroso-N-methyl-N-butylamine

Intermediate NameChemical FormulaRole in Pathway
α-HydroxynitrosamineC₅H₁₂N₂O₂Initial unstable product of enzymatic oxidation.
Diazonium IonCH₃N₂⁺ or C₄H₉N₂⁺A highly reactive electrophile that can directly alkylate nucleophiles. researchgate.netnih.gov
Carbocation/Carbenium IonCH₃⁺ or C₄H₉⁺An extremely reactive electrophile formed from the diazonium ion, which readily reacts with cellular components. nih.gov

Insights into Proton Transfer and Alkylation Mechanisms

Computational studies have provided a detailed view of the mechanistic steps following the initial enzymatic hydroxylation.

Proton Transfer: After the formation of the α-hydroxynitrosamine, a critical step in its decomposition is an intramolecular proton transfer. nih.gov Quantum chemical calculations indicate that a proton is transferred from the newly introduced hydroxyl group to the oxygen atom of the nitroso group. nih.gov This proton transfer is a low-energy barrier process that facilitates the subsequent fragmentation of the molecule. nih.govfrontiersin.org For aliphatic N-nitrosamines, this fragmentation results in the elimination of an aldehyde (e.g., butanal or formaldehyde) and the formation of the corresponding diazonium ion. nih.gov

Alkylation Mechanisms: The diazonium ion is a powerful alkylating agent that can react with biological nucleophiles, most significantly with DNA bases. nih.gov The primary mechanism of this reaction is considered to be a direct, bimolecular nucleophilic substitution (Sɴ2) reaction. nih.gov In this process, a nucleophilic site on a DNA base, such as the N7 position of guanine, attacks the terminal carbon of the diazonium ion, leading to the transfer of the alkyl group (methyl or butyl) to the DNA and the release of nitrogen gas. nih.gov

Alternatively, the diazonium ion can first decompose into a highly unstable carbocation and dinitrogen. nih.gov This carbocation is an even more potent electrophile that will rapidly and non-selectively react with any nearby nucleophile, including water and various sites on DNA and proteins. The relative likelihood of the Sɴ2 versus the carbocation-mediated (Sɴ1-like) pathway is influenced by the stability of the potential carbocation. nih.govfrontiersin.org For instance, the formation of a more stable carbocation, as seen with N-nitrosomethyl-tert-butylamine, thermodynamically favors reaction with the statistically abundant water molecules over DNA. nih.gov In the case of N-nitroso-N-methyl-N-butylamine, both methyl and butyl carbocations could potentially be formed.

Table 2: Mechanistic Steps in N-Nitroso-N-methyl-N-butylamine Bioactivation

Mechanistic StepDescriptionKey Molecular Species Involved
α-HydroxylationEnzymatic oxidation of a carbon atom alpha to the nitroso group by Cytochrome P450. nih.govN-Nitroso-N-methyl-N-butylamine, Cytochrome P450
Proton TransferIntramolecular transfer of a proton from the hydroxyl group to the nitroso oxygen. nih.govα-Hydroxynitrosamine
FragmentationCleavage of the C-N bond, releasing an aldehyde and forming a diazonium ion. nih.govα-Hydroxynitrosamine (protonated)
DNA Alkylation (Sɴ2)Direct nucleophilic attack by a DNA base on the diazonium ion. nih.govDiazonium ion, Guanine (DNA)
Carbocation FormationHeterolytic cleavage of the diazonium ion to form a carbocation and nitrogen gas. nih.govDiazonium ion
DNA Alkylation (Sɴ1-like)Rapid, non-selective reaction of the carbocation with DNA. nih.govCarbocation, DNA

Environmental Occurrence, Transformation, and Remediation Research

Occurrence and Distribution in Environmental Compartments

N-nitrosamines as a chemical class are recognized as environmental contaminants that can be found in various environmental matrices. cabidigitallibrary.orgnih.gov Their presence is often linked to industrial activities and water treatment processes. tcmda.commatec-conferences.org

Detection in Water Systems (e.g., Drinking Water, Wastewater)

The formation of N-nitrosamines, such as N-nitrosodimethylamine (NDMA), is a known issue in water treatment, particularly during chloramination processes. europa.euacs.org These compounds can form when disinfectants react with organic nitrogen precursors present in the water. acs.org Studies have detected various N-nitrosamines in drinking water and wastewater, often at nanogram per liter (ng/L) concentrations. europa.euepa.govacs.org For instance, a study of U.S. freshwater sediments near wastewater treatment plants detected N-nitrosodibutylamine (NDBA) at concentrations ranging from 0.2 to 3.3 ng/g dry weight. nih.gov However, specific monitoring data for 2-Butanamine, N-methyl-N-nitroso- in any water system is not available in the reviewed literature.

Presence in Air, Soil, and Other Environmental Media

N-nitrosamines can be released into the atmosphere from various sources, including industrial emissions and tobacco smoke. cabidigitallibrary.orgnih.gov They can exist in the vapor phase and are subject to atmospheric transport. nih.gov In soil, N-nitrosamines may be introduced through the application of certain pesticides or from the deposition of airborne contaminants. cabidigitallibrary.orgnih.gov One report indicated that N-nitrosodi-n-butylamine was detected in the effluent water from a coke facility at a concentration of 0.82 μg/L. nih.gov Research on freshwater sediments has also confirmed the presence of some N-nitrosamines. nih.govelsevierpure.com Again, there is no specific data on the detection or concentration of 2-Butanamine, N-methyl-N-nitroso- in air, soil, or other environmental media.

Environmental Transformation Processes

The persistence of N-nitrosamines in the environment is influenced by both abiotic and biotic degradation processes.

Abiotic Degradation Pathways (e.g., Photolysis in Surface Waters)

Photolysis, or degradation by sunlight, is a significant abiotic pathway for the removal of N-nitrosamines from surface waters. acs.orgscope-act.org Studies on various alkyl nitrosamines have shown that they can be rapidly degraded by simulated sunlight. acs.org For example, the direct photolysis of seven different alkyl nitrosamines, including NDMA and NDBA, in a solar simulator resulted in half-lives of 12-16 minutes under conditions representing Southern California midsummer sun. acs.org The quantum yield for NDMA photolysis was determined to be 0.41, while for other nitrosamines it ranged from 0.43 to 0.61. acs.org However, the rate of photolysis can be slowed by the presence of dissolved organic carbon, which acts as a light screen. acs.org Specific photolysis rates for 2-Butanamine, N-methyl-N-nitroso- have not been reported.

Biotic Degradation by Microorganisms and Plant Metabolism

The biodegradation of N-nitrosamines by microorganisms is a potential remediation pathway, although its efficiency can vary depending on the specific compound and environmental conditions. acs.org Some studies have shown that certain bacteria can degrade N-nitrosamines. For example, Rhodococcus ruber ENV425 has been observed to biodegrade NDMA. epa.gov However, other research suggests that biodegradation of some nitrosamines can be relatively slow. acs.org There is no available research on the specific microbial or plant-mediated degradation of 2-Butanamine, N-methyl-N-nitroso-.

Pathways of Environmental Introduction and Dissemination

The primary pathway for the introduction of N-nitrosamines into the environment is through their formation from precursor compounds, namely secondary and tertiary amines, in the presence of nitrosating agents like nitrites. nih.govwho.intacs.org These reactions can occur in various environmental settings, including industrial wastewater, during water treatment, and in the soil. cabidigitallibrary.orgnih.goveuropa.eu

Potential sources of the precursor amine for 2-Butanamine, N-methyl-N-nitroso- (which would be N-methyl-2-butanamine) could include industrial processes where this amine is used as a raw material or intermediate. The subsequent reaction of this amine with nitrites from sources such as agricultural runoff or industrial discharge could lead to the formation of the target nitrosamine (B1359907). nih.govwho.int However, without specific studies on the industrial uses of N-methyl-2-butanamine and its environmental release, the specific pathways for the introduction of 2-Butanamine, N-methyl-N-nitroso- remain speculative.

Formation During Water Disinfection Processes (e.g., Chloramination)

The formation of N-nitroso compounds, including 2-Butanamine, N-methyl-N-nitroso- (also known as N-nitroso-N-methyl-N-butylamine, NMBA), is a significant concern in water treatment, particularly during disinfection processes. iwaponline.com Chloramination, the practice of using monochloramine (NH₂Cl) as a disinfectant, has been identified as a major pathway for the formation of various N-nitrosamines. europa.euacs.org These compounds are formed through complex chemical reactions between the disinfectant and organic nitrogen precursors present in the water. matec-conferences.org

The primary precursors for nitrosamine formation are secondary and tertiary amines, which are ubiquitous in water sources impacted by wastewater discharges and industrial effluents. europa.eumatec-conferences.orgfda.gov The general mechanism involves a nucleophilic substitution reaction where an amine precursor reacts with the disinfectant. matec-conferences.org In the case of chloramination, the amine attacks the electrophilic chloramine, leading to the formation of an unsymmetrically substituted hydrazine (B178648) intermediate, which is then oxidized to a nitrosamine. acs.orgmatec-conferences.org

Research has shown that the yield of nitrosamines can vary significantly depending on the specific amine precursor and water quality parameters. Studies have quantified the formation of several nitrosamines under controlled conditions. For instance, under conditions of excess monochloramine at a neutral pH, the yields of various nitrosamines from their secondary amine precursors have been observed to range from 0.01% for N-nitroso-di-n-butylamine (NDBA) to 2.01% for N-nitrosopyrrolidine (NPYR). iwaponline.com While specific data for NMBA is limited, its formation would follow similar pathways, originating from its precursor, N-methyl-N-butylamine. The rate and extent of formation are influenced by factors such as pH, temperature, disinfectant dose, and the concentration and type of precursor amines. eeer.orgnih.gov For example, the highest formation of N-nitrosodimethylamine (NDMA) is often observed in the pH range of 7 to 8. eeer.orggnest.org

Industrial Effluents and Emissions as Sources of Environmental Contamination

Industrial activities are a significant source of N-nitrosamines and their precursors in the environment. ontosight.ainih.gov Effluents from various industries, including rubber processing, pesticide manufacturing, tanneries, and chemical plants, can contain these compounds. nih.govepa.gov For instance, N-nitrosodi-n-butylamine has been detected in the effluent water from coke facilities. nih.govnih.gov Similarly, NDMA has been found in industrial wastewater from chemical factories. nih.gov

These industrial discharges can contaminate surface and groundwater, introducing nitrosamines and their amine precursors into water sources that may be used for drinking water. matec-conferences.org The presence of precursors like secondary and tertiary amines in industrial wastewater is particularly problematic, as they can react with disinfectants during subsequent water treatment to form nitrosamines. europa.eumatec-conferences.org The U.S. Environmental Protection Agency (EPA) lists nitrosamines as toxic pollutants under the Clean Water Act, highlighting the concern over their release into the environment. nih.gov

Atmospheric emissions from industrial processes, such as those related to rubber and rocket fuel manufacturing, have also been identified as sources of nitrosamines. epa.gov While many nitrosamines are susceptible to degradation by sunlight in the atmosphere, their persistence in water is greater, posing a more direct risk to water quality. acs.org

Research on Remediation and Control Technologies

Strategies for Prevention of N-Nitroso-N-methyl-N-butylamine Formation in Environmental Contexts

Preventing the formation of N-nitrosamines, including NMBA, is a critical strategy for controlling their presence in drinking water and the environment. Research has focused on several key approaches:

Precursor Removal: A primary strategy is the removal of amine precursors before the disinfection stage. matec-conferences.org Technologies like activated carbon adsorption have proven effective. Powdered activated carbon (PAC) at a dose of 20 mg/L for 7 days has been shown to reduce the formation potential of NDMA by up to 90%. matec-conferences.org Granular activated carbon (GAC) is also effective, with studies showing a 60-80% reduction in NDMA formation potential. matec-conferences.org

Alternative Disinfectants: The choice of disinfectant significantly impacts nitrosamine formation. While chloramination is a major contributor, free chlorine has been shown to form much lower levels of nitrosamines. nih.gov Pre-oxidation with chlorine before the addition of ammonia (B1221849) during chloramination can reduce nitrosamine formation by destroying the amine precursors. iwaponline.com Studies have shown this pre-chlorination step can lower nitrosamine formation by up to 83% compared to chloramination alone. iwaponline.com Peracetic acid has been identified as a disinfectant that does not lead to the formation of detectable levels of most N-nitrosamines. nih.gov

Inhibition of Nitrosation: Certain chemical compounds can inhibit the reactions that form nitrosamines. Ascorbic acid (Vitamin C) and its isomers are known to prevent nitrosamine formation by reacting with nitrosating agents. nih.gov Further research is needed on the catalytic or inhibitory effects of various constituents in water on the formation of N-nitroso compounds. who.int

Advanced Technologies for Removal from Water and Air

Once formed, N-nitrosamines can be removed from water and air using various advanced technologies.

UV Irradiation: Ultraviolet (UV) photolysis is a widely researched and effective method for the degradation of nitrosamines in water. europa.euresearchgate.netsci-hub.se Nitrosamines absorb UV light, which leads to the cleavage of the N-N bond, breaking down the compound. researchgate.netoak.go.kr The efficiency of UV degradation can be high, with studies showing that most nitrosamines are decomposed within the first 10 minutes of exposure to a low-pressure mercury lamp. researchgate.netsci-hub.se The degradation rate is, however, influenced by factors such as the specific nitrosamine's chemical structure, the pH of the water, and the presence of other substances. researchgate.netoak.go.kr Lower pH (acidic conditions) has been shown to be favorable for the photolytic degradation of nitrosamines like NDBA. oak.go.kr

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals, are effective in destroying nitrosamines. nih.gov Common AOPs include:

Ozone/Hydrogen Peroxide (O₃/H₂O₂): This combination has been shown to be highly effective. One study reported removal efficiencies ranging from 36.6% for NDMA to 91.4% for NDBA. researchgate.net

UV/Hydrogen Peroxide (UV/H₂O₂): This process can achieve very high removal rates, with efficiencies of 86-100% reported for various nitrosamines at a UV dosage of 1000 mJ/cm². researchgate.net

UV/Chlorine (UV/Cl₂): The addition of chlorine to UV treatment can improve removal efficiency by about 10% compared to UV alone. researchgate.net

Biological Activated Carbon (BAC): BAC processes can also remove nitrosamines. The removal efficiency varies depending on the specific compound, water temperature, and empty bed contact time (EBCT). In one study, NDMA removal reached 94% at 25°C with an EBCT of 15 minutes. researchgate.net

The table below summarizes the removal efficiencies of various nitrosamines using different advanced treatment processes, providing insight into the potential effectiveness of these technologies for NMBA.

N-NitrosamineTreatment ProcessRemoval Efficiency (%)Reference(s)
NDMA O₃/H₂O₂36.6 researchgate.net
NDBA O₃/H₂O₂91.4 researchgate.net
NDMA UV (500 mJ/cm²)59 researchgate.net
NDBA UV (500 mJ/cm²)~96 researchgate.net
NDMA UV/H₂O₂ (1000 mJ/cm²)86 researchgate.net
NDBA UV/H₂O₂ (1000 mJ/cm²)~100 researchgate.net
NDMA BAC (25°C, 15 min EBCT)94 researchgate.net
NDBA BAC (25°C, 15 min EBCT)~50-60 researchgate.net

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